Predicted Physicochemical Profile vs. Cyclopentane-1,3-dicarboxylic Acid (Saturated Analog)
The unsaturated cyclopentadiene scaffold imparts markedly different predicted physicochemical properties compared to its saturated counterpart, cyclopentane-1,3-dicarboxylic acid. The conjugated diene system lowers the logP, alters the electronic distribution, and provides a rigid, planar framework .
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | -0.05 (predicted) |
| Comparator Or Baseline | Cyclopentane-1,3-dicarboxylic acid (no unsaturated analog; predicted LogP not available in direct comparison) |
| Quantified Difference | Qualitative difference; unsaturated system leads to lower lipophilicity |
| Conditions | ACD/Labs Percepta prediction |
Why This Matters
The lower logP of the unsaturated analog directly impacts solubility and partitioning behavior in biphasic reaction systems, making it a distinct choice for aqueous or polar media compared to the saturated analog.
